4-Chloro-2-methyloxazolo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3 |
InChI Key |
PVTRARLTBLQEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CN=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 Methyloxazolo 4,5 C Pyridine and Analogous Oxazolo 4,5 C Pyridines
Strategies for the Construction of the Oxazolo[4,5-c]pyridine (B1611411) Ring System
The assembly of the fused oxazolo[4,5-c]pyridine core can be achieved through several strategic approaches, primarily involving the formation of the oxazole (B20620) ring from a pre-existing, functionalized pyridine (B92270) or the annulation of a pyridine ring to an oxazole precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final bicyclic system.
Intramolecular Cyclization Routes
Intramolecular cyclization represents a powerful strategy for forming the oxazole ring, wherein a pyridine derivative bearing suitably positioned reactive groups undergoes ring closure. A common approach involves the cyclization of a 3-acylamino-pyridin-4-ol derivative or its synthetic equivalent. The key step is the formation of the C-O and C=N bonds of the oxazole ring from functionalities present on the pyridine core.
Analogous methodologies have been developed for related systems like isoxazolo[4,5-b]pyridines, which often start from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net In these cases, a key step is the intramolecular nucleophilic substitution of a nitro group by a nucleophile introduced into the side chain. nih.govresearchgate.net For the synthesis of oxazolopyridines, this would typically involve the cyclization of a precursor such as a 3-acylamino-2-hydroxypyridine. Another prominent method is iodine-mediated oxidative cyclization, which has been successfully employed in the synthesis of related fused heterocycles like 1,2,4-triazolo[4,3-a]pyridines. researchgate.net Modern variations include the intramolecular nitrile oxide cycloaddition (INOC) reaction, which provides an efficient route to novel fused heterocyclic systems. mdpi.com
Annulation Reactions and Condensation Approaches
Annulation and condensation reactions involve the construction of the oxazole ring onto a pyridine substrate through intermolecular reactions. A highly effective method for synthesizing 2-substituted oxazolo[4,5-b]pyridines, an isomeric system, is the condensation of 2-amino-3-hydroxypyridine (B21099) with various reagents. researchgate.net To obtain the 2-methyl substituent specific to the target compound, reagents such as acetic acid or its derivatives would be employed, often in the presence of a condensation agent like polyphosphoric acid (PPA) or its trimethylsilyl (B98337) ester (PPSE). researchgate.net
These condensation reactions can be performed as multi-component reactions (MCRs), which enhance synthetic efficiency by combining multiple starting materials in a single step. acsgcipr.org Advanced annulation strategies, such as the copper-catalyzed [4+1] annulation using enaminothiones as synthons, have also been developed for constructing fused sulfur-heterocycles, showcasing a potential approach for oxazole ring formation as well. dicp.ac.cn
| Reaction Type | Precursors | Reagents/Conditions | Product Type | Reference(s) |
| Condensation | 2-Amino-3-hydroxypyridine, Carboxylic Acid | PPSE or PPA | 2-Substituted-oxazolo[4,5-b]pyridine | researchgate.net |
| Condensation | 2-Amino-3-hydroxypyridine, Orthoesters/Thioimidates | Heat | 2-Substituted-oxazolo[4,5-b]pyridine | researchgate.net |
| Multi-component Reaction | Amines, Carbonyls, etc. | Various (e.g., microwave heating) | Functionalized Pyridines | acsgcipr.org |
Regioselective Synthesis in Oxazolo[4,5-c]pyridine Systems
Achieving regioselectivity is paramount in the synthesis of substituted oxazolo[4,5-c]pyridines to ensure the correct placement of functional groups, which dictates the molecule's ultimate properties and biological activity. The regiochemical outcome is primarily controlled by the substitution pattern of the pyridine precursor. For instance, the synthesis of the oxazolo[4,5-c]pyridine isomer requires a pyridine with functionalities at the 3- and 4-positions, such as 3-amino-4-hydroxypyridine (B189613) or a synthetic equivalent.
Methods that allow for the regioselective functionalization of the pyridine ring itself are crucial for preparing the necessary precursors. nih.gov For example, tandem reactions involving SN2-type ring-opening and SNAr-type etherification have been used to achieve regioselective synthesis of related fused heterocycles starting from chloropyridines. rsc.org The ability to control halogenation to be 3-selective or 5-selective on a pyridine ring, for instance, provides a powerful tool for directing subsequent ring-forming reactions. nih.gov
Functionalization Strategies for Chloro and Methyl Substituents
Once the core oxazolo[4,5-c]pyridine scaffold is assembled, the chloro and methyl groups can serve as handles for further diversification. The electron-withdrawing nature of the fused oxazole ring system can influence the reactivity of these substituents.
The 4-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a variety of nucleophiles. In the analogous 5-halo-1H-pyrazolo[3,4-c]pyridine system, the halogen at a similar position is readily displaced by amines via palladium-catalyzed Buchwald-Hartwig amination, demonstrating a powerful method for introducing nitrogen-based substituents. rsc.org
Functionalization of the 2-methyl group is more challenging but can be envisioned through several pathways. Deprotonation with a strong base, facilitated by the acidity imparted by the adjacent oxazole ring, followed by quenching with an electrophile is a potential route. Alternatively, modern C-H functionalization techniques could be applied.
| Target Position | Reaction Type | Reagents | Result | Analogous System | Reference(s) |
| C4-Chloro | Buchwald-Hartwig Amination | Amines, Pd-catalyst, Base | C4-Amino substitution | Pyrazolo[3,4-c]pyridine | rsc.org |
| C7 (Pyridine Ring) | Metalation/Negishi Coupling | TMPMgCl·LiCl, then ZnCl₂, Aryl-halide, Pd-catalyst | C7-Aryl substitution | Pyrazolo[3,4-c]pyridine | rsc.org |
| C3 (Oxazole Ring) | Borylation/Suzuki Coupling | B₂pin₂, Pd-catalyst, then Aryl-halide | C3-Aryl substitution | Pyrazolo[3,4-c]pyridine | rsc.org |
Palladium-Catalyzed Reactions and C-H Bond Functionalization in Scaffold Assembly
Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly with palladium, to construct complex molecular architectures. Palladium-catalyzed cross-coupling reactions are invaluable for functionalizing the oxazolo[4,5-c]pyridine scaffold. Reactions such as Suzuki-Miyaura and Negishi couplings can be used to form new carbon-carbon bonds at the 4-position by coupling the chloro-substituted compound with organoboron or organozinc reagents, respectively. rsc.org These methods offer a robust way to introduce aryl, heteroaryl, or alkyl groups.
Direct C–H bond functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates. nih.gov This approach allows for the direct conversion of C–H bonds on the pyridine ring into new C–C or C-heteroatom bonds. nih.govresearchgate.net For example, palladium-catalyzed C–H alkenylation of α,β-unsaturated oximes followed by aza-6π-electrocyclization has been developed for the synthesis of multi-substituted pyridines. nih.gov Such strategies could be adapted to either build the pyridine portion of the scaffold or functionalize it in a late-stage modification. nih.gov
| Reaction Name | Substrate | Reagent(s) | Catalyst System | Product | Reference(s) |
| Suzuki-Miyaura Coupling | 4-Chloro-oxazolopyridine | Arylboronic acid | Pd catalyst, Base | 4-Aryl-oxazolopyridine | rsc.org |
| Negishi Coupling | 4-Chloro-oxazolopyridine | Organozinc reagent | Pd catalyst | 4-Alkyl/Aryl-oxazolopyridine | rsc.org |
| Buchwald-Hartwig Amination | 4-Chloro-oxazolopyridine | Amine | Pd catalyst, Base | 4-Amino-oxazolopyridine | rsc.org |
| C-H Alkenylation | α,β-Unsaturated oxime ether | Alkene | Pd(OAc)₂, Ligand | Substituted Pyridine | nih.gov |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods. nih.gov The synthesis of heterocyclic compounds, including fused pyridines and oxazolines, has significantly benefited from this technology. organic-chemistry.orgrsc.org
The condensation and cyclization steps involved in forming the oxazolo[4,5-c]pyridine ring are particularly amenable to microwave irradiation. For instance, the one-pot condensation of aminopyrazoles, formaldehyde, and β-diketones to form pyrazolo[3,4-b]pyridines is significantly enhanced under microwave conditions. rsc.org Similarly, the synthesis of 2-aryl-2-oxazolines is efficiently achieved using polyphosphoric acid esters and microwave heating. organic-chemistry.org These examples strongly suggest that the synthesis of 4-chloro-2-methyloxazolo[4,5-c]pyridine, whether through condensation or intramolecular cyclization, could be rendered more efficient through the application of microwave technology. researchgate.net
Chemical Transformations and Derivatization Strategies of Oxazolo 4,5 C Pyridine Derivatives
Nucleophilic Substitution Reactions on the Pyridine (B92270) and Oxazole (B20620) Moieties
The presence of a chlorine atom at the 4-position of the pyridine ring renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the derivatization of 4-Chloro-2-methyloxazolo[4,5-c]pyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the chloride ion.
Detailed studies on analogous chloropyrimidine and chloroquinoline systems demonstrate the breadth of nucleophiles that can be employed in these reactions. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with amines (dimethylamine), alkoxides (sodium phenoxide), and thiolates (sodium thiophenoxide) to yield the corresponding substitution products. rsc.org Similarly, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue undergo facile substitution with hydrazines, sodium azide, and various thiols. mdpi.com These reactions are typically carried out in a suitable solvent, sometimes with the addition of a base to facilitate the reaction.
The general scheme for this transformation on this compound can be depicted as follows:
Scheme 1: General Nucleophilic Aromatic Substitution at the C4 Position.
Table 1: Examples of Nucleophilic Substitution Reactions on Analogous Chloro-Heterocycles
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloroquinoline-2-thione | Ethanethiol | 4-(Ethylthio)-8-methylquinolin-2(1H)-thione | mdpi.com |
While the pyridine moiety is the primary site for SNAr, the oxazole ring is generally more stable under these conditions. However, harsh reaction conditions could potentially lead to the opening of the oxazole ring, although this is a less common pathway.
Electrophilic Reactions and Functional Group Interconversions
The pyridine ring is inherently electron-deficient, making it generally unreactive toward electrophilic aromatic substitution. rsc.org The fusion of the oxazole ring further influences the electron density of the system. Research on related oxazolo[4,5-b]pyridines shows that electrophilic attack, such as nitration or bromination, often occurs on other, more activated rings if present in a substituent, rather than on the oxazolopyridine core itself. researchgate.net For example, attempts at electrophilic substitution on 2-(2-thienyl)oxazolo[4,5-b]pyridine resulted in substitution exclusively at the 5-position of the electron-rich thiophene (B33073) ring. researchgate.net
However, functional group interconversions on existing substituents are a viable strategy. For this compound, the methyl group at the C2 position could potentially undergo reactions such as oxidation or halogenation under specific conditions, although such transformations require careful selection of reagents to avoid side reactions on the heterocyclic core.
Palladium-catalyzed cross-coupling reactions, which involve an electrophilic palladium species, are a powerful tool for functionalization. The 4-chloro position is an ideal handle for reactions like the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl groups. mdpi.com These reactions significantly expand the structural diversity of the oxazolopyridine core.
Table 2: Functionalization via Palladium-Catalyzed Cross-Coupling on an Analogous System
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|
Oxidation and Reduction Pathways
The oxidation and reduction of the oxazolo[4,5-c]pyridine (B1611411) ring system can lead to novel derivatives. The pyridine nitrogen is susceptible to oxidation, typically using a peroxy acid like m-CPBA, to form the corresponding N-oxide. This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic attacks. researchgate.net
Reduction of the pyridine ring is also possible, though it often requires strong reducing agents or catalytic hydrogenation under pressure. Such a reduction would disrupt the aromaticity of the system, leading to tetrahydro or piperidine (B6355638) derivatives.
A more common and synthetically useful approach is the reduction of substituents. For instance, if a nitro group were introduced onto the scaffold via substitution, it could be readily reduced to an amino group using standard conditions like H₂/Pd-C or SnCl₂. This amino group then serves as a versatile handle for further derivatization, such as acylation or diazotization. clockss.org
Strategic Derivatization for Enhanced Research Utility
The primary strategy for enhancing the research utility of this compound revolves around the versatile C4-chloro group. By leveraging nucleophilic substitution and palladium-catalyzed cross-coupling reactions, a vast library of derivatives can be synthesized.
A common approach in medicinal chemistry is to introduce various amine-containing side chains at the C4 position. mdpi.com These amines can be selected to interact with specific biological targets. For example, the synthesis of oxazolo[4,5-b]pyridine (B1248351) derivatives as potential glycoprotein (B1211001) GPIIb/GPIIIa antagonists involved the introduction of a carboxylic acid moiety via a Heck reaction and a basic moiety through guanylation. clockss.org
Another powerful strategy is the "click chemistry" approach. By substituting the C4-chloro group with an azide, and then reacting it with various terminal alkynes, a series of 1,2,3-triazole-linked derivatives can be rapidly synthesized. This method was successfully used to create a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles that were evaluated as GSK-3β inhibitors. nih.gov
Table 3: Strategic Derivatization Approaches on Oxazolopyridine Scaffolds
| Strategy | Reaction Example | Purpose | Reference |
|---|---|---|---|
| Introduction of Bioisosteres | Nucleophilic substitution with various amines/thiols | Modify pharmacokinetic and pharmacodynamic properties | mdpi.commdpi.com |
| C-C Bond Formation | Suzuki or Heck coupling at the 4-position | Introduce aryl or vinyl groups for structural complexity | mdpi.comclockss.org |
| Click Chemistry | Conversion of C4-Cl to C4-N₃ followed by cycloaddition | Rapid library synthesis for biological screening | nih.gov |
These derivatization strategies allow chemists to systematically modify the structure of this compound to probe structure-activity relationships (SAR) and develop compounds with tailored properties for various applications, including as potential therapeutics. tandfonline.comresearchgate.net
Investigation of Biological Activities Associated with Oxazolo 4,5 C Pyridine Scaffolds
Anticancer Research Applications
The potential of oxazolo[4,5-c]pyridine (B1611411) derivatives as anticancer agents has been investigated through their effects on cancer cell proliferation and their ability to induce programmed cell death.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Derivatives of the oxazolo[4,5-c]pyridine scaffold have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. Research has shown that modifications to this core structure can significantly influence its anticancer potency. For instance, certain oxazolo[5,4-b]pyridine (B1602731) and oxazolo[4,5-c]pyridine derivatives have been found to enhance inhibitory activity against Janus kinase 1 (JAK1), a protein implicated in cancer development. mdpi.com
Studies on related oxazolopyrimidine structures have provided further insights. For example, a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives showed moderate inhibitory activities against HepG2 (liver cancer) and U251 (brain cancer) cell lines, with IC50 values in the micromolar range. mdpi.com Another study on novel oxazolo[5,4-d]pyrimidine derivatives reported cytotoxic activity against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.govnih.govresearchgate.net In particular, one derivative, compound 3g, was most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM, which was more effective than the standard chemotherapy drug fluorouracil. nih.gov
Furthermore, research into oxazolo[4,5-b]pyridine (B1248351) based triazoles has shown that several compounds in this class exhibit promising anticancer activities against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. researchgate.net The antiproliferative activities of thiazolo[5,4-b]pyridine (B1319707) derivatives have also been assessed on c-KIT dependent cancer cells like GIST-T1, with some compounds showing activity comparable to or slightly higher than the cancer drug imatinib. nih.gov
Interactive Table: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | CC50 (µM) | Reference Drug | Reference Drug CC50 (µM) |
| 3g | HT29 | 58.44 | Cisplatin | 47.17 |
| 3g | HT29 | 58.44 | 5-Fluorouracil | 381.16 |
CC50: 50% cytotoxic concentration. Data extracted from a study on oxazolo[5,4-d]pyrimidine derivatives. nih.govresearchgate.net
Induction of Cellular Apoptosis and Related Pathways
Beyond inhibiting proliferation, oxazolo[4,5-c]pyridine and its related scaffolds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. Some oxazolo[5,4-d]pyrimidine derivatives have been found to activate the caspase cascade, a key pathway in apoptosis. nih.gov For example, one derivative was identified as a potent activator of the caspase cascade in various cancer cell lines, with EC50 values ranging from 58 to 93 nM. mdpi.com
The induction of apoptosis is often linked to the cell cycle. Studies on pyridine (B92270) derivatives have shown they can cause G2/M phase arrest in the cell cycle of liver and breast cancer cells, leading to apoptosis. nih.gov This is accompanied by the upregulation of apoptosis-associated proteins like JNK. nih.gov Research on pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govresearchgate.nettriazine sulfonamides also demonstrated pro-apoptotic activity through changes in mitochondrial transmembrane potential and the externalization of phosphatidylserine (B164497) on the cell membrane. mdpi.com These compounds were found to induce apoptosis in HeLa and HCT 116 cancer cell lines. mdpi.com
Antimicrobial Research Focus
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. The oxazolo[4,5-c]pyridine scaffold has shown promise in this area, with derivatives exhibiting both antibacterial and antifungal properties.
Antibacterial Efficacy, including against Resistant Strains
Derivatives of oxazolo[4,5-b]pyridine have demonstrated significant antibacterial activity. In one study, a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives were synthesized and tested against four bacterial strains. researchgate.net Several of these compounds exhibited potent inhibitory activity with minimum inhibitory concentration (MIC) values of 1–2 µg/mL. researchgate.net Notably, one compound, 4l, was particularly effective against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with a MIC of 1 µg/mL. researchgate.net This compound was found to inhibit DNA gyrase, a crucial bacterial enzyme. researchgate.net
Other studies have also highlighted the antibacterial potential of related structures. For instance, newly synthesized 1,3-oxazolo[4,5-c]quinoline derivatives showed very good antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with some compounds being more potent than the standard drug Isoniazid. nih.gov
Interactive Table: Antibacterial Activity of 2-(substituted phenyl)oxazolo[4,5-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4l | Methicillin-resistant S. aureus | 1 |
| 4l | Vancomycin-resistant S. aureus | 1 |
| 4b, 4g, 4h, 4i, 4j, 4l, 4r, 4t | Various strains | 1-2 |
MIC: Minimum Inhibitory Concentration. Data from a study on oxazolo[4,5-b]pyridine derivatives. researchgate.net
Antifungal Properties
The antifungal potential of the oxazolo[4,5-c]pyridine scaffold and its analogs has also been a focus of research. While direct studies on 4-Chloro-2-methyloxazolo[4,5-c]pyridine's antifungal activity are limited in the provided context, research on related structures provides valuable insights. For example, a study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives investigated their activity against one fungus and two drug-resistant fungal isolates. researchgate.net
Furthermore, other heterocyclic compounds containing the pyridine moiety have shown significant antifungal activity. researchgate.net Pyridine derivatives have been explored for their ability to inhibit the growth of various fungal species. researchgate.net For instance, some isoxazole (B147169) derivatives have demonstrated selective antifungal activity against Candida albicans without affecting beneficial bacteria. mdpi.com Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have exhibited obvious antifungal activities against several plant pathogenic fungi. nih.gov
Anti-Inflammatory Potential
Inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory agents is a critical area of research. The oxazolo[4,5-c]pyridine scaffold has been identified as a promising starting point for the design of such agents.
Research has shown that certain 2-substituted oxazolo[4,5-b]pyridine derivatives are potent anti-inflammatory agents, as demonstrated by their ability to inhibit prostaglandin (B15479496) synthetase. google.com A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory and in vivo anti-inflammatory activity. nih.gov Several of these compounds displayed significant GSK-3β inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov One compound, 7d, exhibited maximum inhibition of paw edema in a rat model, reducing it by 62.79% and 65.91% at 3 and 5 hours, respectively. nih.gov These compounds also substantially inhibited pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov
Studies on thiazolo[4,5-b]pyridines have also demonstrated considerable anti-inflammatory effects, with some synthesized compounds approaching or exceeding the activity of the well-known anti-inflammatory drug Ibuprofen. biointerfaceresearch.compensoft.net
Antiviral Activities
The pyridine ring is a fundamental component in numerous compounds exhibiting a wide spectrum of biological activities, including antiviral properties. nih.gov Pyridine derivatives have been investigated for their efficacy against various viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov The mechanism of action for these derivatives can vary, encompassing the inhibition of viral reverse transcriptase, polymerase, and other key enzymes involved in the viral life cycle. nih.gov
While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of pyridine-fused heterocyclic compounds has shown promise. For instance, derivatives of oxazolo[5,4-d]pyrimidines, which are isomeric to oxazolo[4,5-c]pyridines, have been noted for their antiviral activities. nih.gov Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and evaluated as potential antiviral agents, with some compounds showing selective efficacy against coronaviruses 229E and OC43. mdpi.com These findings suggest that the oxazolo[4,5-c]pyridine scaffold could serve as a valuable template for the design of new antiviral drugs.
Table 1: Antiviral Activity of Related Heterocyclic Scaffolds
| Scaffold | Virus | Activity/Finding | Reference |
|---|---|---|---|
| Pyridine Derivatives | HIV, HCV, HBV, RSV, CMV | Broad antiviral activity through various mechanisms. | nih.gov |
| Oxazolo[5,4-d]pyrimidines | General | Noted for antiviral and immunosuppressive activity. | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Coronaviruses 229E and OC43 | Selective efficacy observed. | mdpi.com |
Other Pharmacological Profiles (e.g., anti-Alzheimer, anticonvulsant)
The versatility of the pyridine core extends to other significant pharmacological activities, including potential treatments for neurodegenerative diseases and seizure disorders.
Alzheimer's disease (AD) is a complex neurodegenerative disorder, and multi-target-directed ligands are a promising therapeutic strategy. Pyridine derivatives have been explored as anti-Alzheimer's agents. dntb.gov.ua For instance, a pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has been shown to inhibit the aggregation of amyloid β-peptide (Aβ) and ameliorate cognitive functions in AD models. nih.gov
Furthermore, pyrazolopyridine hybrids have been synthesized and evaluated as multi-targeted anti-Alzheimer's agents. nih.gov Certain compounds from this class have demonstrated potent inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), as well as inhibition of tau protein and Aβ aggregation. nih.gov The triazolopyridopyrimidine scaffold has also been identified as a promising new framework for developing dual-target small molecules for AD therapy. mdpi.com While direct evidence for oxazolo[4,5-c]pyridine derivatives in AD is limited, the activity of these related pyridine-containing heterocycles suggests a potential avenue for future research.
Table 2: Anti-Alzheimer's Activity of Related Pyridine Derivatives
| Compound/Scaffold | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) | Aβ aggregation inhibition | Effective in counteracting Aβ toxicity and improving cognitive functions in AD mice. | nih.gov |
| Pyrazolopyridine Hybrids | hAChE, hBuChE, GSK3β, Tau and Aβ aggregation inhibition | Compounds 49 and 51 showed remarkable multi-target activity. | nih.gov |
| Triazolopyridopyrimidine Scaffold | Acetylcholinesterase (AChE) inhibition | Identified as a promising new scaffold for AD therapy. | mdpi.com |
Various nitrogen-containing heterocyclic compounds have been investigated for their potential as anticonvulsant agents. For example, a series of (fluorobenzyl)triazolo[4,5-c]pyridines has been synthesized and tested for activity against maximal electroshock-induced seizures. nih.gov One compound from this series, designated as 14 (BW 534U87), showed a promising profile in rodent models. nih.gov
Additionally, research into other fused heterocyclic systems like quinazolin-4(3H)-one derivatives has revealed anticonvulsant properties. mdpi.com Studies on triazolopyrimidine derivatives have also identified compounds with significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. researchgate.net Although specific data on the anticonvulsant properties of this compound is scarce, the demonstrated activity of the closely related triazolo[4,5-c]pyridine scaffold suggests that the oxazolo[4,5-c]pyridine core is a viable candidate for the development of novel anticonvulsant drugs.
Table 3: Anticonvulsant Activity of Related Heterocyclic Compounds
| Compound/Scaffold | Seizure Model | Key Findings | Reference |
|---|---|---|---|
| 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines (e.g., 14 / BW 534U87) | Maximal Electroshock (MES) | Promising profile in rodent models, suggesting potential for treating seizure disorders. | nih.gov |
| Quinazolin-4(3H)-one Derivatives | Pentylenetetrazole (PTZ) | Most compounds exhibited anticonvulsant properties. | mdpi.com |
| Triazolopyrimidine Derivatives | MES and PTZ | Compound 6d was found to be the most potent, with a high protection index. | researchgate.net |
Molecular Mechanisms and Pharmacological Target Identification of Oxazolo 4,5 C Pyridine Derivatives
Enzyme Inhibition Studies
Derivatives of the oxazolo[4,5-c]pyridine (B1611411) scaffold have been investigated for their potential to inhibit various enzymes implicated in disease.
Kinase Inhibition
While specific inhibitory data against PIM-1 kinase, Aurora A kinase (AURKA), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 1 (JAK1) for 4-Chloro-2-methyloxazolo[4,5-c]pyridine is not available in the public domain, the broader class of oxazolo[4,5-c]pyridines has been explored for kinase inhibition. The general structure is considered a "privileged scaffold" in kinase inhibitor design, meaning it has favorable properties for binding to the ATP-binding site of various kinases. The specific substitutions on the pyridine (B92270) and oxazole (B20620) rings play a critical role in determining the potency and selectivity for different kinase targets.
Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition
There is no publicly available information to suggest that this compound or its close derivatives have been specifically studied as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis.
Monoamine Oxidase (MAO) Inhibition
Similarly, dedicated studies on the inhibition of monoamine oxidase (MAO-A or MAO-B) by this compound are not found in the accessible scientific literature.
Glucosamine-6-phosphate Synthase Inhibition
Research focusing on the inhibitory activity of this compound against glucosamine-6-phosphate synthase is not publicly documented.
Receptor Modulation
Investigations into the direct modulation of cellular receptors by this compound have not been reported in the available literature. The broader class of oxazolo[4,5-c]pyridine derivatives is diverse, and their potential to interact with G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors would be highly dependent on the specific side chains and functional groups attached to the core scaffold. Without experimental data, any potential receptor modulation remains speculative.
Macromolecular Interactions (e.g., DNA/RNA Binding)
There is no evidence from publicly accessible studies to indicate that this compound has been evaluated for its ability to bind to nucleic acids such as DNA or RNA. The planarity of the oxazolo[4,5-c]pyridine system could theoretically allow for intercalation between base pairs of DNA, a mechanism of action for some anticancer agents. However, this has not been experimentally verified for this specific compound.
Elucidation of Cellular Signaling Pathways
Kinase Inhibition:
Derivatives of similar heterocyclic scaffolds, such as thiazolo[5,4-b]pyridines and imidazo[1,2-a]pyridines, have demonstrated potent inhibitory effects on various kinases. These findings suggest that oxazolo[4,5-c]pyridine derivatives may also function as kinase inhibitors. Key signaling pathways that are often targeted by such inhibitors include:
PI3K/Akt/mTOR Pathway: This is a critical pathway in regulating cell survival, proliferation, and metabolism. Inhibition of kinases within this pathway is a common strategy in cancer therapy.
MAPK/ERK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, gene expression, and differentiation.
Src Family Kinases: These non-receptor tyrosine kinases play a significant role in cell adhesion, growth, and motility.
Table 1: Potential Kinase Targets and Affected Signaling Pathways
| Kinase Family | Potential Specific Targets | Associated Signaling Pathway | Potential Cellular Effect |
| Tyrosine Kinases | EGFR, VEGFR, c-Src | PI3K/Akt, MAPK | Inhibition of proliferation, angiogenesis, and metastasis |
| Serine/Threonine Kinases | Akt, mTOR, RAF | PI3K/Akt/mTOR, MAPK/ERK | Induction of apoptosis, cell cycle arrest |
Antimicrobial and Other Activities:
Beyond kinase inhibition, related heterocyclic compounds have shown a spectrum of other biological activities. For instance, derivatives of imidazo[4,5-b]pyridine have been investigated for their antimicrobial properties. This suggests that oxazolo[4,5-c]pyridine derivatives might also interfere with signaling pathways in microbial pathogens.
Research Findings on Related Compounds:
Studies on various pyridine-based heterocyclic compounds have identified specific molecular interactions. For example, certain imidazo[1,2-a]pyridine (B132010) compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the Akt signaling pathway. While these findings are for related structures, they provide a framework for the potential mechanisms of this compound.
Table 2: Summary of Biological Activities of Related Heterocyclic Scaffolds
| Compound Scaffold | Observed Biological Activity | Implicated Signaling Pathway/Target | Reference Type |
| Thiazolo[5,4-b]pyridine (B1319707) | c-KIT Inhibition | Receptor Tyrosine Kinase | Preclinical Research |
| Imidazo[1,2-a]pyridine | Anticancer | Akt Signaling | In vitro studies |
| Imidazo[4,5-b]pyridine | Antimicrobial | Not specified | Preclinical Research |
Structure Activity Relationship Sar Analysis and Rational Molecular Design
Influence of Substituents on Biological Potency and Selectivity
The biological activity of oxazolopyridine derivatives is significantly influenced by the nature and position of various substituents. Studies on related pyridine (B92270) derivatives have shown that the introduction of specific functional groups can enhance antiproliferative activity. nih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to increase the potency against various cancer cell lines. nih.gov
In the context of oxazolo[5,4-d]pyrimidines, which are structural isomers of oxazolo[4,5-c]pyridines, the substituent at the 2-position of the oxazole (B20620) ring plays a crucial role. Aromatic substituents at this position are generally more favorable for activity than aliphatic ones. mdpi.com Furthermore, within a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, those with a 4-pyridyl substituent at the C(2) position were found to be essential for maintaining potent kinase inhibition and cytotoxic activity, while a methyl-substituted derivative was biologically inactive. mdpi.com
For oxazolo[4,5-b]pyridine-based 1,2,3-triazoles evaluated as GSK-3β inhibitors, specific substitutions on the triazole ring were key for activity. The compound with a 4-fluorophenyl substituent demonstrated the highest inhibition. tandfonline.com
A notable finding highlighted that replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine (B1611411) ring led to enhanced Janus kinase 1 (JAK1) inhibitory activity, suggesting the therapeutic potential of the oxazolo[4,5-c]pyridine scaffold itself. mdpi.com
Table 1: Influence of Substituents on Biological Activity of Related Oxazolopyridine Scaffolds
| Scaffold | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Biological Activity | Reference |
|---|---|---|---|---|---|
| Pyridine | Various | -OCH3, -OH, -C=O, -NH2 | Halogens, Bulky groups | Antiproliferative | nih.gov |
| Oxazolo[5,4-d]pyrimidine | C(2) | Aromatic (e.g., 4-pyridyl) | Aliphatic (e.g., methyl) | Kinase Inhibition | mdpi.com |
| Oxazolo[4,5-b]pyridine (B1248351) | Triazole Ring | 4-Fluorophenyl | GSK-3β Inhibition | tandfonline.com | |
| Oxazolo[4,5-c]pyridine | Core Scaffold | JAK1 Inhibition | mdpi.com |
Positional Effects of Halogen and Alkyl Groups on Activity
The position of halogen and alkyl groups on the pyridine ring system can dramatically alter the biological efficacy of a compound. In a study of general pyridine derivatives, it was observed that the presence of halogen atoms or bulky groups tended to result in lower antiproliferative activity. nih.gov
However, in other specific scaffolds, halogens can be beneficial. For instance, in a series of oxazolo[4,5-b]pyridine derivatives synthesized as antibacterial agents, a 2-phenyloxazolo[4,5-b]pyridine (B2659608) was found to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While not a halogen, the phenyl group's position at C2 was critical.
In the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the nature and position of substituents on a benzene (B151609) sulfonamide moiety attached to the pyridine core were critical. The presence of a 4-hydroxy-6-methylpyridin-2(1H)-one moiety linked via an ethylene (B1197577) group to the sulfonamide was beneficial for activity against a specific bacterial isoform. mdpi.com This highlights the intricate interplay between the substituent, its position, and the specific biological target.
For the oxazolo[4,5-c]pyridine scaffold, while direct data on the positional effects of the 4-chloro and 2-methyl groups of the titular compound is scarce, the general observation from related pyridine derivatives suggests that a chloro-substituent might decrease general antiproliferative activity but could be crucial for specific enzyme or receptor interactions. nih.gov The methyl group at the 2-position of the oxazole ring is a common feature in many active oxazole-containing compounds. mdpi.com
Table 2: Positional and Substituent Effects in Related Pyridine-Based Scaffolds
| Scaffold | Substituent | Position | Effect on Activity | Biological Target | Reference |
|---|---|---|---|---|---|
| Pyridine | Halogen | Various | Generally lower | Antiproliferative | nih.gov |
| Oxazolo[4,5-b]pyridine | Phenyl | C(2) | Highly effective | Antibacterial (MRSA) | nih.gov |
| Pyrazolo[4,3-c]pyridine | 4-hydroxy-6-methylpyridin-2(1H)-one | Sulfonamide side chain | Beneficial | Carbonic Anhydrase | mdpi.com |
Analog Synthesis and Scaffold Modifications for Optimizing Efficacy
The synthesis of analogs and modifications of the core scaffold are fundamental strategies for optimizing the efficacy and selectivity of drug candidates. For the oxazolopyridine class, various synthetic routes have been developed to create diverse libraries of compounds for biological screening.
The synthesis of substituted oxazolo[4,5-b]pyridines has been achieved through the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids using reagents like polyphosphoric acid trimethylsilylester (PPSE). researchgate.net This approach allows for the introduction of a wide range of substituents at the 2-position of the oxazole ring.
A key strategy for scaffold modification involves the replacement of one heterocyclic ring system with another to improve biological activity. As previously mentioned, the substitution of an oxazolo[5,4-d]pyrimidine scaffold with an oxazolo[4,5-c]pyridine or a benzoxazole (B165842) ring was shown to enhance JAK1 inhibitory activity. mdpi.com This demonstrates that subtle changes to the core heterocyclic structure can lead to significant improvements in potency and selectivity.
Furthermore, the synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives, which share the oxazolo[4,5-c]pyridine core, has been reported. nih.gov These compounds were evaluated for antibacterial and antituberculosis activities, with several analogs showing promising results. This suggests that the oxazolo[4,5-c]pyridine scaffold can serve as a valuable building block for the development of new therapeutic agents. The synthesis of 2-methyl-oxazolo[4,5-c]pyridine itself has been documented, starting from 3-amino-4-pyridinol and acetic anhydride, providing a direct route to this specific core structure for further derivatization. chemicalbook.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Chloro-2-methyloxazolo[4,5-c]pyridine |
| 2-methyl-oxazolo[4,5-c]pyridine |
| 2-phenyloxazolo[4,5-b]pyridine |
| 3-amino-4-pyridinol |
| Acetic anhydride |
| 2-amino-3-hydroxypyridine |
| 4-hydroxy-6-methylpyridin-2(1H)-one |
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method models the interaction between the ligand and the active site of a target protein, calculating a binding affinity or docking score that estimates the strength of the connection. For a novel compound like 4-Chloro-2-methyloxazolo[4,5-c]pyridine, docking simulations would be a crucial first step to identify potential protein targets and elucidate its mechanism of action at a molecular level.
The process involves preparing the 3D structure of the compound and docking it into the binding pockets of various known protein structures, often those implicated in disease. The simulation software calculates the most stable binding poses and scores them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, given the prevalence of pyridine-containing heterocycles in kinase inhibitors, this compound could be docked against a panel of protein kinases to predict potential inhibitory activity. The results, typically presented as binding energy (in kcal/mol), help prioritize the compound for further in vitro testing against the most promising targets. A lower binding energy generally indicates a more stable and potent interaction.
Hypothetical Docking Results for this compound This table illustrates the kind of data generated from a molecular docking experiment against various protein kinase targets. The values are for demonstrative purposes only.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | LEU83, GLU81, PHE80 |
| Janus Kinase 2 (JAK2) | -7.5 | LEU932, GLY935, VAL863 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | CYS919, LEU840, ASP1046 |
| Epidermal Growth Factor Receptor (EGFR) | -6.8 | LEU718, THR790, MET793 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The fundamental principle is that variations in the structural or physicochemical properties of a series of molecules are correlated with changes in their biological activities. QSAR is used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) is required. For each molecule, a set of "descriptors" is calculated. These can include physicochemical properties (like lipophilicity, cLogP), electronic properties (like Mulliken charges), and topological descriptors (like molecular weight or surface area). Statistical methods are then used to create an equation that quantitatively describes the relationship between these descriptors and the observed activity. This validated model can then be used to predict the activity of this compound and suggest modifications to its structure—for example, changing the methyl group or the chlorine atom—to enhance its potency.
Example QSAR Model Parameters This table shows typical descriptors used in a QSAR model and their hypothetical contribution to a predictive equation. These are for illustrative purposes.
| Descriptor | Description | Coefficient in QSAR Equation (Hypothetical) | Implication for Activity |
|---|---|---|---|
| cLogP | Calculated Logarithm of the Partition Coefficient | +0.45 | Higher lipophilicity may increase activity. |
| TPSA | Topological Polar Surface Area | -0.21 | Lower polar surface area may be favorable. |
| Molecular Weight | Mass of the molecule | +0.10 | Higher molecular weight might slightly increase activity. |
| Dipole Moment | Measure of molecular polarity | -0.33 | Lower dipole moment could be beneficial. |
Pharmacokinetic and ADME Predictions
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital for early-stage drug discovery, as they help to identify compounds that are likely to have poor pharmacokinetic profiles, thus saving resources. Various software platforms, such as SwissADME and ADMETlab, can calculate these properties based solely on the chemical structure of a molecule like this compound.
Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and adherence to drug-likeness rules like Lipinski's Rule of Five. For example, the "BOILED-Egg" model provides a visual representation of a compound's likelihood of passive GI absorption and BBB permeation based on its lipophilicity (WLOGP) and polarity (TPSA). Predicting these properties for this compound would provide critical insights into its potential as an orally administered therapeutic.
Predicted ADME Properties for this compound This table presents a hypothetical ADME profile generated by computational tools. The values are for illustrative purposes only.
| Property | Predicted Value (Hypothetical) | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Lipinski's Rule Violations | 0 | Good drug-like properties. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Bioavailability Score | 0.55 | Acceptable probability of being bioavailable. |
Virtual Screening Approaches for Novel Active Compounds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound with interesting activity, its core structure—the oxazolo[4,5-c]pyridine (B1611411) scaffold—could be used as a query in a virtual screen to find novel, related compounds with potentially improved properties.
There are two main approaches. Ligand-based virtual screening searches for molecules in a database that have a similar shape or pharmacophore features to the known active compound. Structure-based virtual screening involves docking thousands or millions of compounds from a virtual library into the active site of a target protein to find those with the best predicted binding scores. This approach is highly effective for discovering structurally diverse compounds that could be more potent or have better ADME profiles than the original hit. The top-scoring compounds from the screen are then selected for synthesis and biological evaluation.
Future Perspectives and Advanced Research Directions
Development of Novel Synthetic Methodologies with Green Chemistry Principles
The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign methods. ijpsonline.com Traditional methods often involve hazardous reagents and harsh reaction conditions, leading to the generation of toxic waste. ijpsonline.comijpsonline.com Future research on the synthesis of 4-Chloro-2-methyloxazolo[4,5-c]pyridine and its analogs will likely focus on the adoption of green chemistry principles to minimize environmental impact. ijpsonline.com
Key green synthetic strategies that could be explored include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. ijpsonline.com
Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. ijpsonline.com
Use of Ionic Liquids: These non-volatile solvents can be recycled and reused, offering a greener alternative to traditional organic solvents. ijpsonline.comsemanticscholar.org
Electrochemical Synthesis: Electrochemical methods can avoid the use of toxic and expensive oxidants and transition metal catalysts, offering a sustainable pathway for oxazole synthesis. rsc.org A notable example is the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, which proceeds in a green and sustainable catalytic system. rsc.org
Catalytic Approaches: The development of novel catalysts, such as palladium/copper or nickel-based systems, for direct arylation and cross-coupling reactions can lead to more efficient and selective syntheses of substituted oxazoles. ijpsonline.comijpsonline.com
| Green Synthetic Approach | Potential Advantages for Synthesizing this compound Analogs |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reaction profiles. ijpsonline.com |
| Ultrasound-Promoted Reactions | Enhanced reaction rates and yields, energy efficiency. ijpsonline.com |
| Ionic Liquids | Recyclable and reusable, replacing volatile organic solvents. ijpsonline.comsemanticscholar.org |
| Electrochemical Synthesis | Avoidance of toxic oxidants and transition metals, sustainability. rsc.org |
| Novel Catalytic Systems | High efficiency and selectivity in forming substituted oxazoles. ijpsonline.comijpsonline.com |
Exploration of New Biological Targets and Therapeutic Areas
The oxazolo[4,5-c]pyridine (B1611411) scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. tandfonline.com Derivatives of the closely related oxazolo[5,4-d]pyrimidine (B1261902) and oxazolo[4,5-b]pyridine (B1248351) have shown a wide range of biological activities, suggesting that this compound could be a valuable starting point for the discovery of new therapeutic agents. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Some promising areas of exploration include:
Oncology: Oxazolopyrimidine derivatives have been identified as potent inhibitors of key cancer-related targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govtandfonline.com Given the structural similarities, this compound-based compounds could be investigated as potential anticancer agents. nih.govtandfonline.com
Inflammatory Diseases: Oxazolo[4,5-c]quinolinone analogs have been identified as the first small-molecule inhibitors of Interleukin-33 (IL-33), a cytokine involved in inflammatory and autoimmune diseases like asthma and rheumatoid arthritis. korea.ac.kr This suggests that the oxazolo[4,5-c]pyridine core could be a template for developing novel anti-inflammatory drugs. Additionally, some pyrrolo[3,4-c]pyridine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov
Neurodegenerative Diseases and Diabetes: Glycogen synthase kinase 3 (GSK3) is a target implicated in conditions such as schizophrenia and type 2 diabetes. google.com The inhibition of GSK3 by oxazolo[4,5-c]pyridine-substituted pyrazines suggests a potential therapeutic avenue for derivatives of this compound. google.com
| Potential Therapeutic Area | Known Biological Targets of Analogous Compounds |
| Oncology | VEGFR-2, JAK1, JAK2, hDHODH nih.govtandfonline.com |
| Inflammatory Diseases | Interleukin-33 (IL-33), Cyclooxygenase (COX) korea.ac.krnih.gov |
| Neurological Disorders & Diabetes | Glycogen Synthase Kinase 3 (GSK3) google.com |
Integrated Experimental and Computational Approaches in Chemical Biology
The integration of computational modeling with experimental studies is a powerful strategy for accelerating drug discovery and understanding the biological mechanisms of small molecules. nih.gov For this compound, a combination of in silico and in vitro/in vivo studies will be crucial for elucidating its potential.
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov This can guide the design of new analogs with improved potency and selectivity. nih.gov
Molecular Docking: This computational technique can be used to predict the binding modes of this compound derivatives to the active sites of various protein targets. nih.govtandfonline.comresearchgate.net Molecular docking studies have been successfully employed to understand the interactions of oxazolopyrimidine derivatives with targets like VEGFR-2 and hDHODH. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the interaction over time. nih.gov
Pharmacokinetic (ADME/Tox) Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, aiding in the selection of candidates with favorable drug-like profiles. nih.gov
Applications in Materials Science and Industrial Chemistry Research
Beyond pharmaceuticals, the unique electronic and photophysical properties of heterocyclic compounds like oxazoles open up possibilities in materials science and industrial chemistry. taylorandfrancis.commdpi.com The oxazole nucleus is found in various advanced materials and can serve as a versatile building block. taylorandfrancis.com
Potential future applications for this compound and its derivatives in these fields include:
Organic Light-Emitting Diodes (OLEDs): Oxazole-based compounds have been investigated as emissive materials in OLEDs due to their potential for high efficiency and color purity. The fused aromatic system of this compound could be functionalized to create novel luminophores.
Photovoltaic Devices: Oxazole derivatives can act as sensitizers or electron donors in photovoltaic devices, contributing to enhanced efficiency and stability.
Fluorescent Probes: The inherent fluorescence of some oxazole-containing systems can be exploited for the development of sensors for detecting analytes. mdpi.com
Ligands in Catalysis: The nitrogen and oxygen atoms in the oxazolopyridine core can coordinate with metal ions, making them potential ligands for various catalytic applications. taylorandfrancis.com
Industrial Intermediates: The reactivity of the chloro-substituent on the pyridine (B92270) ring provides a handle for further chemical modifications, making this compound a potentially valuable intermediate for the synthesis of more complex molecules in an industrial setting. aip.org
| Application Area | Potential Role of this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Emissive materials for improved efficiency and color purity. |
| Photovoltaic Devices | Sensitizers or electron donors for enhanced performance. |
| Fluorescent Probes | Development of sensors for analyte detection. mdpi.com |
| Catalysis | Ligands for metal-catalyzed reactions. taylorandfrancis.com |
| Industrial Synthesis | Versatile intermediate for the production of complex chemicals. aip.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-methyloxazolo[4,5-c]pyridine, and what methodological considerations ensure high yield and purity?
- Answer : The synthesis typically involves multi-step heterocyclic condensation. A validated approach includes:
- Step 1 : Condensation of 4-chlorobenzaldehyde with 2-aminopyridine derivatives under reflux conditions using solvents like DMF or toluene and catalysts (e.g., palladium) .
- Step 2 : Cyclization via microwave-assisted protocols using TBAB (tetrabutylammonium bromide) and cesium carbonate as a base, achieving ~78% yield in 10 minutes .
- Purity Control : Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity.
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) characterize the structural integrity of this compound?
- Answer :
- FT-IR : Key peaks include C-Cl stretching (~650–750 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹). Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G(d,p)) to validate bond assignments .
- NMR : ¹H NMR shows distinct signals for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms the oxazole-pyridine fused ring system (δ ~150–160 ppm for N-C-O groups) .
Q. What physicochemical properties (e.g., logP, solubility) influence the compound’s reactivity in downstream applications?
- Answer :
- logP : Calculated XlogP ~0.2 indicates moderate hydrophobicity, suitable for organic-phase reactions .
- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates polar aprotic solvents (e.g., DMSO) for biological assays .
- Thermal Stability : Decomposition temperature >200°C (DSC data) ensures compatibility with high-temperature reactions .
Advanced Research Questions
Q. How can computational methods (DFT, QSAR) predict the electronic properties and bioactivity of this compound derivatives?
- Answer :
- DFT Modeling : Optimize geometry at B3LYP/6-31G(d,p) to calculate frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
- QSAR : Use 2D/3D descriptors (e.g., molar refractivity, polar surface area) to correlate structural features with bioactivity (e.g., enzyme inhibition) . Validate models with experimental IC₅₀ values from kinase assays .
Q. What experimental strategies resolve contradictions between theoretical and experimental vibrational spectra?
- Answer :
- Potential Energy Distribution (PED) Analysis : Assign vibrational modes using software like VEDA to reconcile discrepancies between DFT-predicted and observed FT-IR/Raman bands .
- Isotopic Substitution : Replace ¹²C with ¹³C in key positions to isolate specific vibrational contributions and validate computational models .
Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?
- Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the C5 position to steer nucleophilic attack to the C4 chloro site .
- Catalytic Systems : Use Pd(0)/ligand complexes (e.g., XPhos) to enhance selectivity in cross-coupling reactions .
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity to favor desired intermediates .
Q. What methodologies validate the biological activity (e.g., antimicrobial, anticancer) of this compound derivatives?
- Answer :
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination) .
- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with control compounds (e.g., doxorubicin) .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., DHFR, topoisomerase II) and validate via SPR (surface plasmon resonance) .
Data Contradiction and Troubleshooting
Q. How to address inconsistent yields in large-scale synthesis of this compound?
- Answer :
- Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to maintain consistent heat/mass transfer .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or catalyst loading .
- Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions (e.g., hydrolysis) .
Q. What analytical approaches confirm the absence of regioisomers in glycosylation reactions involving this compound?
- Answer :
- HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers. Confirm purity via UV spectra (λmax ~270 nm) .
- NOESY NMR : Detect spatial proximity between ribose protons and heterocyclic protons to confirm glycosylation site (e.g., N1 vs. N3) .
Methodological Best Practices
- Safety Protocols : Handle chloro intermediates in fume hoods; use PPE (gloves, goggles) due to potential skin/eye irritation .
- Data Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) for TBAB-mediated cyclization .
- Open Science : Deposit spectral data in public repositories (e.g., PubChem) to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
